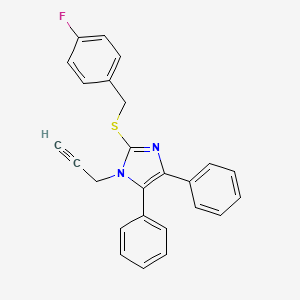

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the formation of the imidazole ring followed by various substitution reactions to introduce different functional groups. In the context of the provided papers, substituted 2-sulfinylimidazoles were synthesized and investigated for their biological activity, particularly as inhibitors of gastric H+/K+-ATPase . Although the specific compound is not mentioned, the general approach to synthesizing such molecules would likely involve a multi-step synthesis starting with the formation of the imidazole ring, followed by the introduction of phenyl groups and the attachment of the 4-fluorobenzyl sulfide moiety.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and LC-Mass spectral techniques . Single-crystal X-ray diffraction can provide detailed information about the three-dimensional structure of the compound, which was used to confirm the structure of a related compound in the provided data . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions, including substitutions at the imidazole ring, which can significantly alter their biological activity. The provided papers do not detail specific reactions for the compound , but the general reactivity of imidazole derivatives includes electrophilic and nucleophilic substitutions, which can be utilized to introduce various substituents that affect the compound's properties and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the imidazole ring. The HOMO-LUMO energy gap calculations can provide insights into the electronic properties of the compound, which are important for predicting reactivity and potential as a nonlinear optical (NLO) material . The biological activity, such as the inhibition of gastric H+/K+-ATPase or cytotoxicity towards cancer cells, is a critical chemical property that is often the focus of research on imidazole derivatives .

科学的研究の応用

Radioligand Imaging

Iwata et al. (2000) described the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with 18 F for PET studies. The compound was noted for its high radiochemical purity and specific activity, highlighting its potential in clinical PET imaging studies Iwata et al., 2000.

Sensing Fluoride Ions

Zhang and Liu (2017) synthesized bisimidazole derivatives, including a structure with 4,5-diphenyl-1H-imidazol-2-yl, for the efficient sensing of fluoride ions. The compounds exhibited remarkable sensitivity and specificity for fluoride ions, indicating their application in hazard assessment and pollution management Zhang & Liu, 2017.

Polymer Synthesis and Characterization

Ghaemy et al. (2013) reported the synthesis of novel poly(amide-ether)s bearing imidazole pendants, including 4,5-diphenyl-1H-imidazol-2-yl, exhibiting favorable solubility, thermal stability, and fluorescence emission properties. These materials have potential applications in various industries due to their physical and optical properties Ghaemy et al., 2013.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h1,3-16H,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVOOCVURAGHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)

![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)